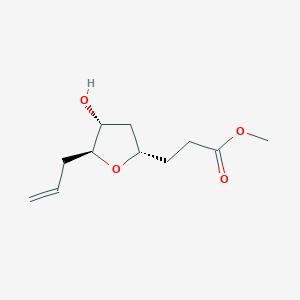

Methyl 3-((2S,4R,5S)-5-allyl-4-hydroxytetrahydrofuran-2-YL)propanoate

Description

Properties

Molecular Formula |

C11H18O4 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

methyl 3-[(2S,4R,5S)-4-hydroxy-5-prop-2-enyloxolan-2-yl]propanoate |

InChI |

InChI=1S/C11H18O4/c1-3-4-10-9(12)7-8(15-10)5-6-11(13)14-2/h3,8-10,12H,1,4-7H2,2H3/t8-,9+,10-/m0/s1 |

InChI Key |

VMFYYSYITBLACQ-AEJSXWLSSA-N |

Isomeric SMILES |

COC(=O)CC[C@H]1C[C@H]([C@@H](O1)CC=C)O |

Canonical SMILES |

COC(=O)CCC1CC(C(O1)CC=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2S,4R,5S)-5-allyl-4-hydroxytetrahydrofuran-2-YL)propanoate typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a chiral diol with an allyl halide under basic conditions to form the tetrahydrofuran ring. The resulting intermediate is then esterified with methyl propanoate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2S,4R,5S)-5-allyl-4-hydroxytetrahydrofuran-2-YL)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The allyl group can participate in substitution reactions, such as halogenation or hydroboration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Br2, Cl2) or borane (BH3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or boronated derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-((2S,4R,5S)-5-allyl-4-hydroxytetrahydrofuran-2-YL)propanoate has been explored for its potential therapeutic effects. The compound's structure suggests it may interact with biological targets involved in various diseases.

Case Study: Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties against RNA viruses. For instance, derivatives of tetrahydrofuran have demonstrated efficacy against Hepatitis C and other viral infections by inhibiting viral replication mechanisms .

Biochemical Applications

The compound's hydroxyl groups and allyl substituents allow it to participate in biochemical reactions, making it a candidate for designing new biochemical probes or substrates.

Case Study: Enzyme Inhibition

Studies have shown that similar compounds can act as enzyme inhibitors, potentially modulating metabolic pathways. This could be useful in drug design for conditions like cancer or metabolic disorders where enzyme activity is dysregulated .

Material Science

This compound may also find applications in the development of new materials. Its molecular structure allows for the formation of polymers or composites with specific mechanical and thermal properties.

Case Study: Polymerization Studies

Research into polymerization techniques using compounds with similar functional groups has shown promise in creating biodegradable plastics or advanced materials with enhanced properties .

Mechanism of Action

The mechanism of action of Methyl 3-((2S,4R,5S)-5-allyl-4-hydroxytetrahydrofuran-2-YL)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Tetrahydrofuran Derivatives

Compound A : Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-yl)propanoate

- CAS : 1638279-45-4

- Molecular Formula : C₁₃H₁₈O₄

- Key Differences :

- Replaces the hydroxyl group at C4 with a methylene (=CH₂) group.

- Impact : Eliminates hydrogen-bonding capability, increasing hydrophobicity. The methylene group may enhance reactivity in cycloaddition or alkylation reactions compared to the hydroxylated parent compound.

Compound B : Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-yl)propanoate

Functional Group Analogs

Compound C : (S)-2-Amino-3-(3-hydroxy-4-oxo-4H-pyridin-1-yl)propanoate

- Synonyms: β-[N-(3-Hydroxy-4-pyridone)]-α-aminopropionic acid

- Key Differences: Replaces the THF ring with a pyridone moiety. Contains an amino acid backbone instead of a methyl ester. Impact: The pyridone ring enables π-π stacking interactions, while the amino acid group confers zwitterionic properties, enhancing water solubility. Likely used in metalloproteinase inhibition or chelation therapy .

Compound D : (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol

- CAS : 550-33-4

- Molecular Formula : C₁₀H₁₂N₄O₄

- Key Differences: Purine base substituent at C5 and hydroxymethyl group at C2. Impact: As a nucleoside analog (similar to adenosine), this compound is critical in antiviral or anticancer drug design (e.g., nucleoside reverse transcriptase inhibitors). The absence of an ester group reduces hydrolytic instability compared to the target compound .

Complex Derivatives with Pharmaceutical Relevance

Compound E : (S)-Isopropyl 2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate

- Key Features: Fluorinated THF core with dihydropyrimidinone and phosphorylated side chains . Impact: The phosphate ester and fluorine substituent enhance bioavailability and metabolic stability. Likely a prodrug for antiviral therapies (e.g., nucleotide analogs like remdesivir) .

Comparative Analysis Table

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | 1638279-43-2 | C₁₂H₁₈O₄ | 234.27 | Allyl, hydroxyl, methyl propanoate | Chiral synthesis intermediate |

| Compound A | 1638279-45-4 | C₁₃H₁₈O₄ | 250.28 | Allyl, methylene, methyl propanoate | Hydrophobic reaction scaffolds |

| Compound B | 1638279-44-3 | C₁₂H₁₆O₄ | 232.25 | Allyl, oxo, methyl propanoate | Electrophilic intermediates |

| Compound C | N/A | C₈H₁₀N₂O₄ | 198.18 | Pyridone, amino acid | Chelation therapy, enzyme inhibition |

| Compound D | 550-33-4 | C₁₀H₁₂N₄O₄ | 252.23 | Purine, hydroxymethyl | Antiviral/nucleoside drugs |

| Compound E | N/A | C₂₄H₃₁FN₃O₉P | 555.49 | Fluorine, phosphate, dihydropyrimidinone | Prodrugs, nucleotide analogs |

Research Implications

- Stereochemical Influence : The target compound’s (2S,4R,5S) configuration is critical for enantioselective synthesis, whereas analogs with alternative substituents (e.g., Compound A’s methylene group) may prioritize stability over chiral specificity.

- Functional Group Reactivity : The hydroxyl group in the target compound enables hydrogen bonding and derivatization (e.g., glycosylation), while Compound B’s ketone group offers a site for reductions or Grignard reactions.

- Pharmacological Potential: Compounds D and E highlight the importance of heterocyclic and phosphate modifications in drug design, contrasting with the target compound’s role as a synthetic building block.

Biological Activity

Methyl 3-((2S,4R,5S)-5-allyl-4-hydroxytetrahydrofuran-2-YL)propanoate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a tetrahydrofuran ring. The stereochemistry at the 2S, 4R, and 5S positions is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Notably, it has been associated with several pharmacological effects:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are beneficial in preventing oxidative stress-related damage in cells.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

- Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains.

The mechanisms through which this compound exerts its biological effects include:

- Free Radical Scavenging : The hydroxyl group in the structure allows the compound to neutralize free radicals effectively.

- Inhibition of Enzymatic Pathways : It may inhibit enzymes involved in inflammation and oxidative stress pathways.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antioxidant Studies : A study demonstrated that this compound reduced malondialdehyde levels in cell cultures exposed to oxidative stress, indicating its potential as a protective agent against cellular damage .

- Anti-inflammatory Mechanisms : In vitro experiments showed that the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a possible therapeutic role in conditions characterized by chronic inflammation .

- Antimicrobial Efficacy : The compound was tested against various bacterial strains, showing notable effectiveness against E. coli and S. aureus in disk diffusion assays. This highlights its potential as a natural antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.